4-Benzyloxy-2-(2'-carbomethoxy)thiophenylnitrobenzene
CAS No.: 329217-03-0
Cat. No.: VC20794142
Molecular Formula: C21H17NO5S
Molecular Weight: 395.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 329217-03-0 |
|---|---|
| Molecular Formula | C21H17NO5S |
| Molecular Weight | 395.4 g/mol |
| IUPAC Name | methyl 2-(2-nitro-5-phenylmethoxyphenyl)sulfanylbenzoate |
| Standard InChI | InChI=1S/C21H17NO5S/c1-26-21(23)17-9-5-6-10-19(17)28-20-13-16(11-12-18(20)22(24)25)27-14-15-7-3-2-4-8-15/h2-13H,14H2,1H3 |
| Standard InChI Key | JXYULDYPJMABHS-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=CC=C1SC2=C(C=CC(=C2)OCC3=CC=CC=C3)[N+](=O)[O-] |
| Canonical SMILES | COC(=O)C1=CC=CC=C1SC2=C(C=CC(=C2)OCC3=CC=CC=C3)[N+](=O)[O-] |
Introduction
Chemical Identity and Properties
Basic Identification
4-Benzyloxy-2-(2'-carbomethoxy)thiophenylnitrobenzene, also known by its IUPAC name methyl 2-(2-nitro-5-phenylmethoxyphenyl)sulfanylbenzoate, is identified by the CAS registry number 329217-03-0. The compound has a molecular formula of C21H17NO5S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms within its structure .
Physical and Chemical Properties
The compound appears as a yellow oil under standard conditions and has a molecular weight of approximately 395.43 g/mol . Its structure contains several functional groups that contribute to its reactivity and potential applications. The compound demonstrates solubility in various organic solvents including dichloromethane, ethyl acetate, and methanol, but exhibits limited solubility in water .
Table 1: Physical and Chemical Properties of 4-Benzyloxy-2-(2'-carbomethoxy)thiophenylnitrobenzene
| Property | Description |
|---|---|
| CAS Number | 329217-03-0 |
| Molecular Formula | C21H17NO5S |
| Molecular Weight | 395.43 g/mol |
| Physical Appearance | Yellow Oil |
| Solubility | Soluble in dichloromethane, ethyl acetate, and methanol |
| Storage Conditions | Recommended at -20°C in tightly closed containers |
| IUPAC Name | methyl 2-(2-nitro-5-phenylmethoxyphenyl)sulfanylbenzoate |
Structural Characteristics
The molecular structure of 4-Benzyloxy-2-(2'-carbomethoxy)thiophenylnitrobenzene is characterized by several key features:
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A thiophene ring that contributes to its aromatic properties
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A nitro group (-NO2) which influences its reactivity profile
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A benzyloxy substituent (C6H5CH2O-) that affects its solubility characteristics
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A carbomethoxy group (COOCH3) that provides potential sites for chemical modifications
The standard SMILES notation for this compound is COC(=O)C1=CC=CC=C1SC2=C(C=CC(=C2)OCC3=CC=CC=C3)N+[O-], which provides a linear representation of its molecular structure.
Synthesis and Preparation
Purification and Analysis
After synthesis, purification techniques such as column chromatography, recrystallization, or preparative HPLC may be employed to isolate the pure compound. Analytical techniques including NMR spectroscopy, mass spectrometry, and infrared spectroscopy are typically used to confirm the structure and purity of the final product.
Comparative Analysis with Related Compounds
Structural Analogs
4-Benzyloxy-2-(2'-carbomethoxy)thiophenylnitrobenzene shares structural similarities with various substituted thiophenes and nitrobenzene derivatives. For example, 4-nitrobenzoic acid and 5-bromo-2-thiophenecarboxylic acid are simpler analogs that are commonly used in organic synthesis and agrochemical applications, respectively.
Structure-Activity Relationships
Understanding the structure-activity relationships of 4-Benzyloxy-2-(2'-carbomethoxy)thiophenylnitrobenzene and related compounds could provide valuable insights for the design of new molecules with enhanced properties. The thiophene ring, for instance, is known to confer specific electronic properties that can influence biological activity, while the nitro group can serve as a precursor for other nitrogen-containing functionalities through reduction reactions.
Current Research and Future Directions
Research Gaps
Current literature reveals several knowledge gaps regarding 4-Benzyloxy-2-(2'-carbomethoxy)thiophenylnitrobenzene:
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Limited information on optimized synthetic routes and reaction conditions
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Sparse data on biological activities and structure-activity relationships
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Incomplete understanding of its potential applications beyond organic synthesis
Future Research Opportunities
Future research directions for this compound may include:
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Development of improved synthetic methodologies
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Exploration of its potential as a scaffold for medicinal chemistry
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Investigation of structure-activity relationships through systematic modification of functional groups
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Evaluation of potential applications in materials science or catalysis
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